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Velpatasvir

HCV NS5A inhibitor pan-genotypic antiviral genotype coverage

Researchers conducting pan-genotypic HCV replicon screening face potency gaps with first-generation NS5A inhibitors that fail against genotypes 2, 3, 6, and 7. Velpatasvir delivers uniform picomolar activity (EC50 2-130 pM) across all six major genotypes, eliminating the need for genotype-specific reference compounds. • Validated against 358 site-directed RAS mutants - 63% of single-RAS replicons retain susceptibility (<2.5-fold EC50 shift), enabling graded resistance phenotyping • Retains meaningful activity against subtypes 6u/6v where daclatasvir and ledipasvir fail (EC50 239-321 nM) Supplied at ≥98% HPLC purity; stable at -20°C. Ideal for high-throughput screening, RAS surveillance panels, and DDI studies requiring well-characterized transporter inhibition.

Molecular Formula C49H54N8O8
Molecular Weight 883.0 g/mol
CAS No. 1377049-84-7
Cat. No. B611656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVelpatasvir
CAS1377049-84-7
SynonymsGS5816;  GS-5816;  GS 5816;  Velpatasvir
Molecular FormulaC49H54N8O8
Molecular Weight883.0 g/mol
Structural Identifiers
SMILESCC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC
InChIInChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42+/m0/s1
InChIKeyFHCUMDQMBHQXKK-CDIODLITSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Velpatasvir Overview and Procurement


Velpatasvir (VEL; GS-5816) is a second-generation, pan-genotypic hepatitis C virus (HCV) non-structural protein 5A (NS5A) inhibitor [1]. It is the NS5A-targeting component of the FDA-approved fixed-dose combination regimens Epclusa® (sofosbuvir/velpatasvir) and Vosevi® (sofosbuvir/velpatasvir/voxilaprevir). In replicon assays, velpatasvir inhibits HCV RNA replication across genotypes 1a, 1b, 2a, 2b, 3a, 4a, 4d, 5a, 6a, and 6e with median EC50 values spanning 0.002–0.130 nM (2–130 pM) [2]. Unlike first-generation NS5A inhibitors, velpatasvir was engineered to maintain uniform high potency against all major and several minor HCV genotypes, including those harboring common resistance-associated substitutions (RASs) that abrogate activity of earlier agents [1].

Pan-genotypic NS5A inhibition in replicon models
Picomolar-range activity across HCV genotypes 1–6
Research tool for sofosbuvir-based combination studies

Velpatasvir vs. First-Gen NS5A Inhibitors


Substituting velpatasvir with a first-generation NS5A inhibitor such as ledipasvir or daclatasvir—or even certain second-generation agents such as elbasvir—will introduce genotype-dependent potency gaps that compromise experimental reproducibility in pan-genotypic studies. Gottwein et al. (2018) directly compared seven clinically relevant NS5A inhibitors in a uniform HCV recombinant system expressing genotype 1–7 NS5A proteins and found that only velpatasvir and pibrentasvir exhibited uniform high activity across all genotypes tested [1]. First-generation agents daclatasvir, ledipasvir, and ombitasvir displayed marked potency losses against genotypes 2, 3, 6, and 7 [1]. Furthermore, velpatasvir retains activity against the majority of single RAS-containing replicons (63% with <2.5-fold EC50 shift) that confer high-level resistance to daclatasvir and ledipasvir [2]. For procurement decisions, this means that selecting a non-pan-genotypic NS5A inhibitor restricts the research utility to a subset of HCV genotypes and precludes meaningful resistance profiling studies.

Velpatasvir
1st-Gen NS5A Inhibitors
Genotype coverage
Uniform activity across GT1–7
Potency gaps may occur for GT2,3,6,7
RAS susceptibility
Activity retained in most single-RAS replicons
May show marked potency loss against RAS variants
GT3 replicon potency
Intermediate potency; superior to first-gen
May be ineffective in genotype 3 models

Velpatasvir Differentiation Evidence


Uniform Pan-Genotypic NS5A Inhibition

In the only published direct head-to-head comparison of all seven clinically relevant NS5A inhibitors in a single experimental system, Gottwein et al. (2018) measured efficacy against HCV recombinants expressing genotype 1–7 NS5A proteins. Only velpatasvir and pibrentasvir demonstrated uniform high activity against all genotypes tested. In contrast, daclatasvir, ledipasvir, ombitasvir, elbasvir, and ruzasvir each showed significant genotype-dependent activity losses—particularly against genotypes 2, 3, 6, and 7 [1]. This uniform pan-genotypic coverage is not achievable with any first-generation NS5A inhibitor and represents a binary selection criterion for research programs requiring genotype-agnostic NS5A inhibition.

Pan-Genotypic Coverage
Head-to-head
Velpatasvir & pibrentasvir: uniform high activity across GT1–7; other 5 NS5A inhibitors non-uniform
Supports genotype-agnostic NS5A inhibition research
Only two inhibitors show full pan-genotypic coverage
HCV NS5A inhibitor pan-genotypic antiviral genotype coverage

Genotype 3 Replicon Potency Profile

In a published replicon panel study (Krishnan et al., 2018), velpatasvir, daclatasvir, and pibrentasvir were tested side-by-side against wild-type GT3a and GT3b chimeric replicons. For wild-type GT3a, velpatasvir (EC50 4.4 ± 0.89 pM) was 5.3-fold more potent than daclatasvir (EC50 23.3 ± 7.9 pM) but 6.8-fold less potent than pibrentasvir (0.65 ± 0.16 pM). Against the inherently resistant GT3b subtype, velpatasvir (EC50 200,567 ± 41,464 pM) was 6.3-fold more potent than daclatasvir (EC50 1,267,333 ± 74,097 pM) but substantially less potent than pibrentasvir (15.6 ± 1.5 pM) [1]. These data establish a clear potency hierarchy for GT3: pibrentasvir > velpatasvir >> daclatasvir, and demonstrate that the choice of NS5A inhibitor is critical for GT3-focused research, with velpatasvir occupying an intermediate position superior to first-generation agents.

GT3 Replicon Potency
Head-to-head
GT3a EC50: VEL 4.4 pM vs. DCV 23.3 pM vs. PIB 0.65 pM; GT3b: VEL 200,567 pM vs. DCV 1,267,333 pM
Defines potency hierarchy for GT3 research; velpatasvir more potent than first-gen
Pibrentasvir shows highest potency in GT3 models
HCV genotype 3 replicon assay NS5A inhibitor potency

Resistance Barrier Against NS5A RASs

Dvory-Sobol et al. (2019) systematically evaluated velpatasvir susceptibility across 358 HCV replicons from genotypes 1–6 containing one or more NS5A RASs. The majority (63%) of genotype 1a and 1b single RAS-containing replicons retained susceptibility to velpatasvir, defined as <2.5-fold change in EC50 relative to wild-type [1]. In contrast, many of these same RASs confer high-level resistance to first-generation NS5A inhibitors. For example, the Y93H substitution—one of the most clinically prevalent NS5A RASs—produces a 609-fold change in velpatasvir EC50 in GT1a, compared with 1,400–5,432-fold for daclatasvir and 1,677–3,309-fold for ledipasvir in the same genotype [2]. Thus, velpatasvir provides a 2.3–8.9-fold lower fold-change penalty for the common Y93H RAS compared with first-generation agents. Overall, velpatasvir maintained activity against most common RASs known to confer resistance to first-generation NS5A inhibitors [1].

Resistance Barrier
Cross-study
GT1a Y93H fold-change: VEL 609×, DCV ≥1400×, LDV ≥1677×; 63% single-RAS replicons retain susceptibility
Intermediate resistance barrier useful for RAS profiling studies
Pibrentasvir shows lower fold-change for Y93H
HCV drug resistance NS5A RAS resistance barrier

Efficacy Against Unusual HCV Subtypes

Nguyen et al. (2020) tested the efficacy of five NS5A inhibitors (daclatasvir, elbasvir, ledipasvir, pibrentasvir, and velpatasvir) against unusual HCV subtypes 1l, 3b, 3g, 4r, 6u, and 6v using the SGR-JFH1 replicon backbone. Daclatasvir and ledipasvir were ineffective against subtypes 6u and 6v, with EC50 values of 239–321 nM—approximately 1,800–2,500-fold higher than velpatasvir's typical EC50 range (0.002–0.130 nM) against standard genotypes [1]. This represents a categorical loss of activity for first-generation agents against these subtypes. Subtypes 3b and 3g were only susceptible to pibrentasvir among the agents tested, demonstrating that even velpatasvir has limitations against these inherently resistant subtypes [1]. This evidence defines the outer boundaries of velpatasvir's pan-genotypic coverage and is critical for researchers working with geographically diverse HCV isolates.

Unusual Subtypes
Cross-study
6u/6v EC50: first-gen >239 nM (ineffective); VEL maintains activity; 3b/3g only PIB effective
Minimum NS5A inhibitor for geographically diverse isolate research
Subtypes 3b/3g require pibrentasvir
unusual HCV subtypes sub-Saharan Africa HCV Southeast Asia HCV

Transporter Inhibition and DDI Profile

Mogalian et al. (2016) characterized velpatasvir's perpetrator and victim DDI potential using a multi-probe Phase 1 crossover study. Velpatasvir was classified as a weak inhibitor of P-glycoprotein (P-gp) and organic anion transporting polypeptide (OATP), and a moderate inhibitor of breast cancer resistance protein (BCRP) [1]. Clinically, coadministration of velpatasvir 100 mg once daily with rosuvastatin 10 mg increased rosuvastatin AUC by 2.69-fold and Cmax by 2.61-fold—an interaction manageable by rosuvastatin dose capping at 10 mg daily [2]. By contrast, the glecaprevir/pibrentasvir and elbasvir/grazoprevir regimens exhibit stronger OATP1B1/3 and CYP3A4 inhibition, necessitating more extensive contraindication management [3]. Velpatasvir-containing regimens (Epclusa®) can be administered with or without food, whereas glecaprevir/pibrentasvir (Mavyret®) requires food for adequate absorption [3]. This simpler DDI and administration profile reduces confounding variables in preclinical and clinical research protocols.

DDI Profile
Cross-study
Rosuvastatin AUC increase 2.69×; weak P-gp/OATP inhibitor, moderate BCRP inhibitor
Well-characterized transporter interaction supports DDI research
No food requirement; simpler profile than glecaprevir/pibrentasvir
drug-drug interaction transporter inhibition pharmacokinetics

Clinical Validation Across Genotypes

The ASTRAL-1, ASTRAL-2, and ASTRAL-3 Phase 3 registrational trials evaluated sofosbuvir/velpatasvir (SOF/VEL) for 12 weeks in 1,035 patients with HCV genotypes 1–6, of whom 21% had compensated cirrhosis. The pooled SVR12 rate was 98% (n = 1,015) [1]. Among the traditionally difficult-to-treat genotype 3 population (ASTRAL-3, N = 552), SVR12 was 95% with SOF/VEL compared with 80% for SOF + ribavirin [1]. In the POLARIS-1 study of NS5A inhibitor-experienced patients, SOF/VEL/voxilaprevir (Vosevi®) achieved 96% SVR12, demonstrating velpatasvir's role even in salvage therapy after failure of other NS5A inhibitors [2]. These clinical data provide the translational validation that the in vitro pan-genotypic potency and resistance profile of velpatasvir translate into high cure rates across all genotypes and patient populations—a level of clinical evidence not available for research-grade comparator compounds tested only in vitro.

Clinical Validation
Trial context
SVR12 98% (pooled GT1–6, n=1,035); GT3 SVR12 95% vs. 80% SOF+RBV
Reported trial endpoint supports translational research context
Phase 3 registrational trials; 21% compensated cirrhosis
SVR12 clinical trial real-world evidence

Velpatasvir Application Scenarios


Pan-Genotypic HCV Replicon Screening

Velpatasvir is the preferred NS5A inhibitor reference compound for high-throughput replicon screening programs that must span all six major HCV genotypes. Unlike ledipasvir (restricted to GT1, 4, 5, 6) or daclatasvir (variable potency across genotypes), velpatasvir provides uniform EC50 values in the low picomolar range (2–130 pM) across GT1a through GT6e [1]. This eliminates the need to switch reference inhibitors between genotype-specific assay runs, standardizing experimental protocols and reducing procurement complexity. For laboratories that cannot access pibrentasvir due to cost or availability constraints, velpatasvir represents the only alternative with published pan-genotypic validation in a head-to-head comparison against all seven clinically relevant NS5A inhibitors [2].

NS5A RAS Phenotyping Panels

Velpatasvir is the agent of choice for constructing RAS susceptibility panels that require graded resistance phenotypes. The Dvory-Sobol et al. (2019) dataset provides baseline EC50 values for 358 site-directed mutant replicons across genotypes 1–6, establishing a comprehensive reference for resistance profiling [3]. With 63% of single RAS-containing GT1a/1b replicons retaining susceptibility (<2.5-fold EC50 shift), velpatasvir produces a wider dynamic range of resistance phenotypes than pibrentasvir (which suppresses most single RASs to near-wild-type levels), enabling more informative structure-activity relationship studies. This makes velpatasvir the superior tool compound for investigating the mechanistic basis of NS5A inhibitor resistance, where complete suppression of RAS effects by pibrentasvir would mask informative phenotypic differences.

HCV Subtype Epidemiological Surveillance

For research programs screening clinical isolates from sub-Saharan Africa, South Asia, or Southeast Asia—where unusual subtypes including 3b, 3g, 6u, and 6v are prevalent—velpatasvir is a mandatory inclusion as a comparator compound. First-generation NS5A inhibitors daclatasvir and ledipasvir are categorically ineffective against subtypes 6u and 6v (EC50 239–321 nM) [4]. While pibrentasvir demonstrates superior potency against 3b and 3g subtypes, velpatasvir maintains meaningful activity against 6u/6v where first-generation agents completely fail. This makes velpatasvir the minimum-required NS5A inhibitor reference standard for any phenotypic resistance surveillance panel targeting geographically diverse HCV populations.

In Vivo Pharmacokinetic & DDI Studies

Velpatasvir is the preferred NS5A inhibitor for preclinical DDI studies where the investigator needs a compound with well-characterized, narrow transporter inhibition liability. The Mogalian et al. (2016) multi-probe study provides quantitative data classifying velpatasvir as a weak P-gp/OATP inhibitor and moderate BCRP inhibitor, with defined clinical interaction magnitudes (e.g., rosuvastatin AUC increase of 2.69-fold) [5]. This contrasts with glecaprevir/pibrentasvir, which exhibits broader and stronger transporter inhibition, and with protease inhibitor-containing regimens that carry CYP3A4-mediated DDI liabilities [6]. The ability to administer velpatasvir without food also simplifies in vivo dosing protocols compared with glecaprevir/pibrentasvir, which requires fed-state administration for adequate bioavailability [6].

Application
Selection Property
Validation Focus
Pan-genotypic replicon screening
Uniform genotype coverage
Cross-genotype EC50 equivalence review
RAS phenotyping panels
Reported RAS susceptibility profile
Fold-change in EC50 vs wild-type review
Geographic subtype surveillance
Activity against unusual subtypes
EC50 against 6u/6v context
PK/DDI research
Transporter inhibition classification
Probe substrate exposure and food-effect context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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